N-tert-Butyl-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyl-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-6-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-6-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via cyclization reactions involving hydrazines and 1,3-diketones.
Attachment of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides.
Formation of the Carboxamide Group: The carboxamide group can be formed through amidation reactions involving carboxylic acids and amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-tert-Butyl-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. The exact mechanism would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
N-tert-Butyl-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-6-carboxamide: Known for its unique structure and potential biological activities.
N-tert-Butyl-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-5-carboxamide: Similar structure but with a different position of the carboxamide group.
N-tert-Butyl-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-4-carboxamide: Another similar compound with a different position of the carboxamide group.
Uniqueness
This compound is unique due to its specific structure, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
827317-67-9 |
---|---|
Molecular Formula |
C16H18N4O |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
N-tert-butyl-2-(1H-pyrazol-5-yl)-1H-indole-6-carboxamide |
InChI |
InChI=1S/C16H18N4O/c1-16(2,3)19-15(21)11-5-4-10-8-14(18-13(10)9-11)12-6-7-17-20-12/h4-9,18H,1-3H3,(H,17,20)(H,19,21) |
InChI Key |
TVTURBLGVRQKMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC2=C(C=C1)C=C(N2)C3=CC=NN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.